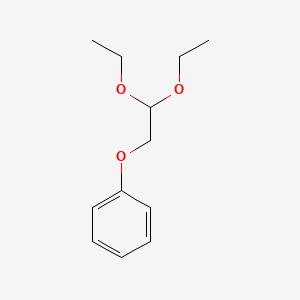
Diethyl acetylmalonate
Overview
Description
Diethyl acetylmalonate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol . It is a colorless to pale yellow liquid with a fruity odor . This compound is primarily used in organic synthesis and serves as a key intermediate in the preparation of various organic compounds.
Preparation Methods
Diethyl acetylmalonate can be synthesized through several methods. One common method involves the reaction of diethyl malonate with sodium nitrite in an organic solvent, followed by the addition of acetic acid at low temperatures (0-5°C). The reaction mixture is then heated to 35-45°C for 10-15 hours. After the reaction, the solid is filtered, and the organic solvent is recycled to obtain nitroso-diethyl malonate. This intermediate is then subjected to reductive acylation with zinc powder in the presence of acetic acid and acetic anhydride, resulting in this compound .
Chemical Reactions Analysis
Diethyl acetylmalonate undergoes various chemical reactions, including esterification, condensation, and nucleophilic substitution reactions . It is also involved in free-radical induced addition reactions with compounds containing activated methylene or methine groups . Common reagents used in these reactions include palladium catalysts, sodium ethoxide, and benzyl chloride. Major products formed from these reactions include α-amino acids and other organic compounds .
Scientific Research Applications
Diethyl acetylmalonate has numerous applications in scientific research. It is widely used in organic synthesis, particularly in palladium-catalyzed reactions. It reacts with allylic 1,1-diol diacetates under the catalysis of palladium, displaying high regioselectivity. This compound is also utilized in the synthesis of pharmaceuticals, agrochemicals, and flavorings. Additionally, it has been submitted to the National Cancer Institute for testing and evaluation.
Mechanism of Action
The mechanism of action of diethyl acetylmalonate involves its participation in various chemical reactions. It acts as a building block in the synthesis of organic compounds, particularly in reactions that involve the formation of carbon-carbon bonds through malonate synthesis. This compound is involved in the acetate-malonate pathway, which is responsible for the biosynthesis of fatty acids and the formation of plant aliphatic and aromatic compounds through the formation of polyketides.
Comparison with Similar Compounds
Diethyl acetylmalonate is similar to other malonate derivatives, such as diethyl malonate and dimethyl malonate . it is unique due to the presence of an acetyl group attached to the malonate moiety, which imparts distinct chemical properties and reactivity . Other similar compounds include diethyl cyanomalonate and ethyl diacetylacetate .
Properties
IUPAC Name |
diethyl 2-acetylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAUUQRBOCJRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205606 | |
| Record name | Propanedioic acid, acetyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-08-1 | |
| Record name | Propanedioic acid, acetyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl acetylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, acetyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 570-08-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions Diethyl acetylmalonate participates in?
A1: this compound is known for its reactivity due to the presence of active methylene group. It participates in various reactions, including:
- Alkylation: As highlighted in [], this compound undergoes free-radical induced addition reactions with alkenes like oct-1-ene, leading to alkylation at the active methylene site. This reaction is particularly useful for extending carbon chains and building complex molecules.
- Cyclization Reactions: The research in [] demonstrates the use of this compound in the synthesis of Palbociclib, an anti-cancer drug. this compound undergoes a cyclization reaction with a pyridopyrazine derivative, forming a key intermediate in the multi-step synthesis. This highlights its utility in constructing heterocyclic systems found in various pharmaceuticals.
- Formation of Pyrazoles and Triazoles: [] reveals that reacting this compound with 3-chloro-6-hydrazinopyridazine can lead to the formation of either pyrazole or triazole derivatives depending on the reaction conditions. This exemplifies the versatility of this compound in building diverse heterocycles important in medicinal chemistry.
Q2: Are there any studies regarding the reaction mechanism of this compound hydrolysis?
A: Yes, research has been conducted to understand the hydrolysis mechanism of this compound and its derivatives. [] specifically investigates the kinetics of hydrolysis for this compound and Diethyl acetylethylmalonate, providing evidence for the existence of a tetrahedral intermediate during the reaction. This mechanistic insight is crucial for understanding the reactivity and behavior of this compound in various chemical transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



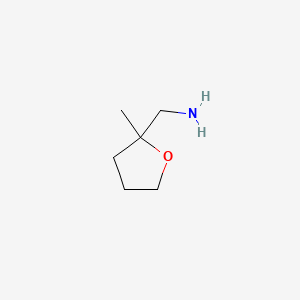

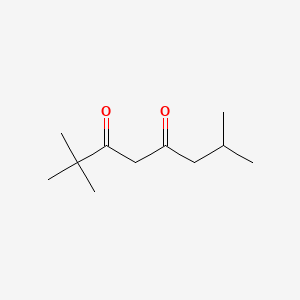

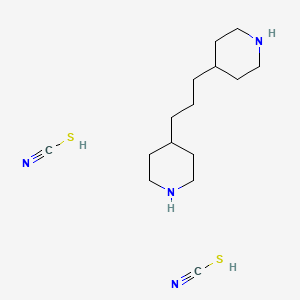
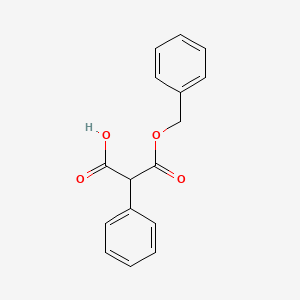

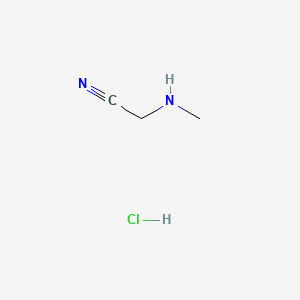
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol](/img/structure/B1295145.png)
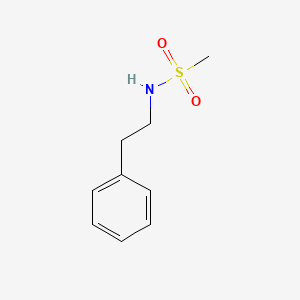
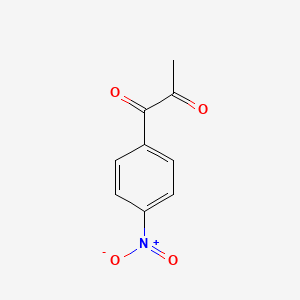
![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
